molecular formula C20H21N3O3 B12927353 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate

1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate

Cat. No.: B12927353
M. Wt: 351.4 g/mol
InChI Key: QSODXOARLPFZNW-UHFFFAOYSA-N
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Description

1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate is an organic compound with a complex structure It is characterized by the presence of a biphenyl group, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can lead to the formation of new compounds with altered chemical properties .

Scientific Research Applications

1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with a different functional group arrangement.

    1,2,3,4-Tetrahydro-5-methyl-naphthalene: Another similar compound with slight variations in the molecular structure.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A compound with a similar pyrimidine ring but different substituents.

Uniqueness

1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

[1-[(2-methyl-4-phenylcyclohex-2-en-1-yl)amino]-2-oxoethyl] pyrimidine-5-carboxylate

InChI

InChI=1S/C20H21N3O3/c1-14-9-16(15-5-3-2-4-6-15)7-8-18(14)23-19(12-24)26-20(25)17-10-21-13-22-11-17/h2-6,9-13,16,18-19,23H,7-8H2,1H3

InChI Key

QSODXOARLPFZNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1NC(C=O)OC(=O)C2=CN=CN=C2)C3=CC=CC=C3

Origin of Product

United States

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